4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate is a chemical compound with the molecular formula C22H18N2O3 and a molecular weight of 358.4 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is known for its complex structure, which includes a benzoate ester and a carbohydrazonoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate typically involves the reaction of 4-methylbenzoyl chloride with carbohydrazide, followed by esterification with benzoic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ester derivatives.
Scientific Research Applications
4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The carbohydrazonoyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The benzoate ester group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with a chlorine atom on the benzoate group.
4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Similar structure but with a methyl group on the benzoate group.
Uniqueness
4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and binding properties. This makes it a valuable compound for research in various scientific fields .
Properties
CAS No. |
302910-47-0 |
---|---|
Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H18N2O3/c1-16-7-11-18(12-8-16)21(25)24-23-15-17-9-13-20(14-10-17)27-22(26)19-5-3-2-4-6-19/h2-15H,1H3,(H,24,25)/b23-15+ |
InChI Key |
QXIBLGITPDYGBG-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.